molecular formula C8H6N4O B3357753 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one CAS No. 749926-22-5

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one

Cat. No.: B3357753
CAS No.: 749926-22-5
M. Wt: 174.16 g/mol
InChI Key: MOXCGHXVYVIWOG-UHFFFAOYSA-N
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Description

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrrole, triazole, and pyrazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one typically involves multi-step procedures. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Evaluated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiproliferative and antibacterial activities, showing promise against various cancer cell lines and bacterial strains.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one involves its interaction with molecular targets such as enzymes or receptors . The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one can be compared with other similar heterocyclic compounds, such as :

    Pyrrolo[1,2-A]pyrazines: These compounds share the pyrrole and pyrazine rings but lack the triazole moiety.

    Triazolopyrazines: These compounds include the triazole and pyrazine rings but do not have the pyrrole ring.

    Quinazolinotriazolobenzodiazepines: These compounds have a more complex fused ring system and different biological activities.

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,5,6,7-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-7-2-1-3-11(7)5-6-4-9-10-12(6)8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXCGHXVYVIWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=NN2C(=O)C3=CC=CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477647
Record name 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749926-22-5
Record name 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Reactant of Route 2
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Reactant of Route 3
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Reactant of Route 4
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Reactant of Route 5
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Reactant of Route 6
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one

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